N-Acetylleucyl-tyrosine methyl ester
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Overview
Description
N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetylleucine and tyrosine.
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.
Major Products Formed
Hydrolysis: N-acetylleucine and tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating reaction mechanisms.
Biology: Serves as a substrate in enzymatic studies to understand protease activity and specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by proteases, releasing N-acetylleucine and tyrosine, which can then participate in various metabolic pathways.
Antioxidant Activity: The phenolic hydroxyl group of tyrosine can scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines
Comparison with Similar Compounds
N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:
N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.
N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.
Tyrosine Methyl Ester:
Properties
CAS No. |
32450-39-8 |
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Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1 |
InChI Key |
BYQMHXVANSDKIG-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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